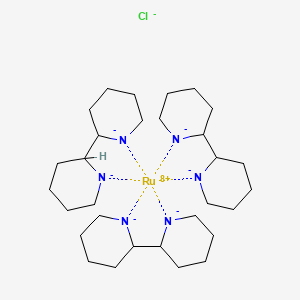
2-piperidin-1-id-2-ylpiperidin-1-ide;ruthenium(8+);chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-piperidin-1-id-2-ylpiperidin-1-ide;ruthenium(8+);chloride is a complex compound that combines the structural features of piperidine derivatives with a ruthenium center. Piperidine is a six-membered heterocycle containing one nitrogen atom, and it is a significant fragment in the design of various pharmaceuticals . Ruthenium, a transition metal, is known for its catalytic properties and is used in various chemical reactions and industrial applications .
Preparation Methods
The synthesis of 2-piperidin-1-id-2-ylpiperidin-1-ide;ruthenium(8+);chloride involves multiple steps. Typically, the piperidine derivatives are synthesized first through various methods such as hydrogenation, cyclization, and amination . The ruthenium complex is then introduced through coordination reactions, often involving ruthenium chloride as a starting material . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
2-piperidin-1-id-2-ylpiperidin-1-ide;ruthenium(8+);chloride undergoes several types of chemical reactions:
Oxidation: The ruthenium center can participate in oxidation reactions, often using oxidizing agents like iodine(III).
Substitution: The piperidine moiety can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include hydrogen, iodine(III), and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-piperidin-1-id-2-ylpiperidin-1-ide;ruthenium(8+);chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-piperidin-1-id-2-ylpiperidin-1-ide;ruthenium(8+);chloride involves the coordination of the ruthenium center with various substrates. This coordination facilitates various chemical transformations, such as oxidation and reduction, by stabilizing transition states and lowering activation energies . The piperidine moiety may also interact with specific molecular targets, enhancing the compound’s overall reactivity .
Comparison with Similar Compounds
Similar compounds include other piperidine derivatives and ruthenium complexes. For example:
Properties
Molecular Formula |
C30H54ClN6Ru+ |
|---|---|
Molecular Weight |
635.3 g/mol |
IUPAC Name |
2-piperidin-1-id-2-ylpiperidin-1-ide;ruthenium(8+);chloride |
InChI |
InChI=1S/3C10H18N2.ClH.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h3*9-10H,1-8H2;1H;/q3*-2;;+8/p-1 |
InChI Key |
BBFGKSBHDJKYCC-UHFFFAOYSA-M |
Canonical SMILES |
C1CC[N-]C(C1)C2CCCC[N-]2.C1CC[N-]C(C1)C2CCCC[N-]2.C1CC[N-]C(C1)C2CCCC[N-]2.[Cl-].[Ru+8] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


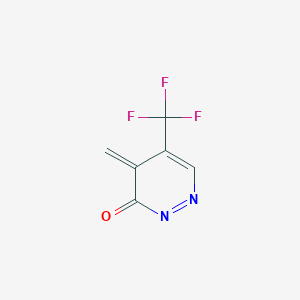
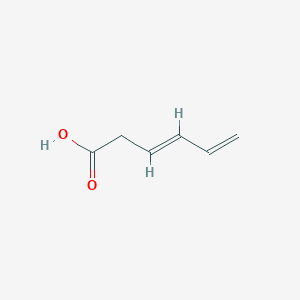
![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B12357799.png)
![1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12357808.png)
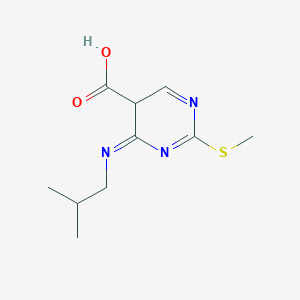
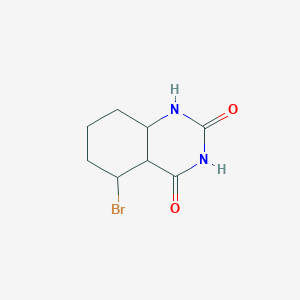
![4-[[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12357837.png)
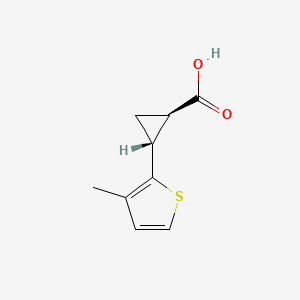
![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one,monohydrochloride](/img/structure/B12357852.png)
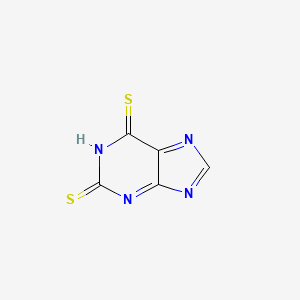

![6-Methyl-5,7a-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12357870.png)
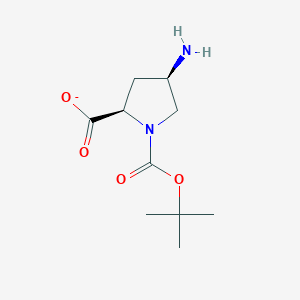
![6-cyano-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide](/img/structure/B12357889.png)
